

In-Depth Technical Guide: Trk-IN-19 (Compound I-10)

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Compound of Interest

Compound Name: Trk-IN-19

Cat. No.: B12395496

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Introduction

Trk-IN-19, also referred to as Compound I-10, is a potent and selective inhibitor of Tropomyosin receptor kinases (Trk). The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal cell growth, differentiation, and survival. Dysregulation of Trk signaling has been implicated in the pathogenesis of various cancers, making Trk inhibitors a promising class of therapeutic agents. This technical guide provides a comprehensive overview of the available data on **Trk-IN-19**, including its biochemical activity, cellular effects, and the signaling pathways it modulates. While a specific CAS number for **Trk-IN-19** is not readily available in public databases, its chemical structure and biological properties have been characterized in the scientific literature.

Core Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of **Trk-IN-19**.

Table 1: Biochemical Inhibitory Activity of **Trk-IN-19**

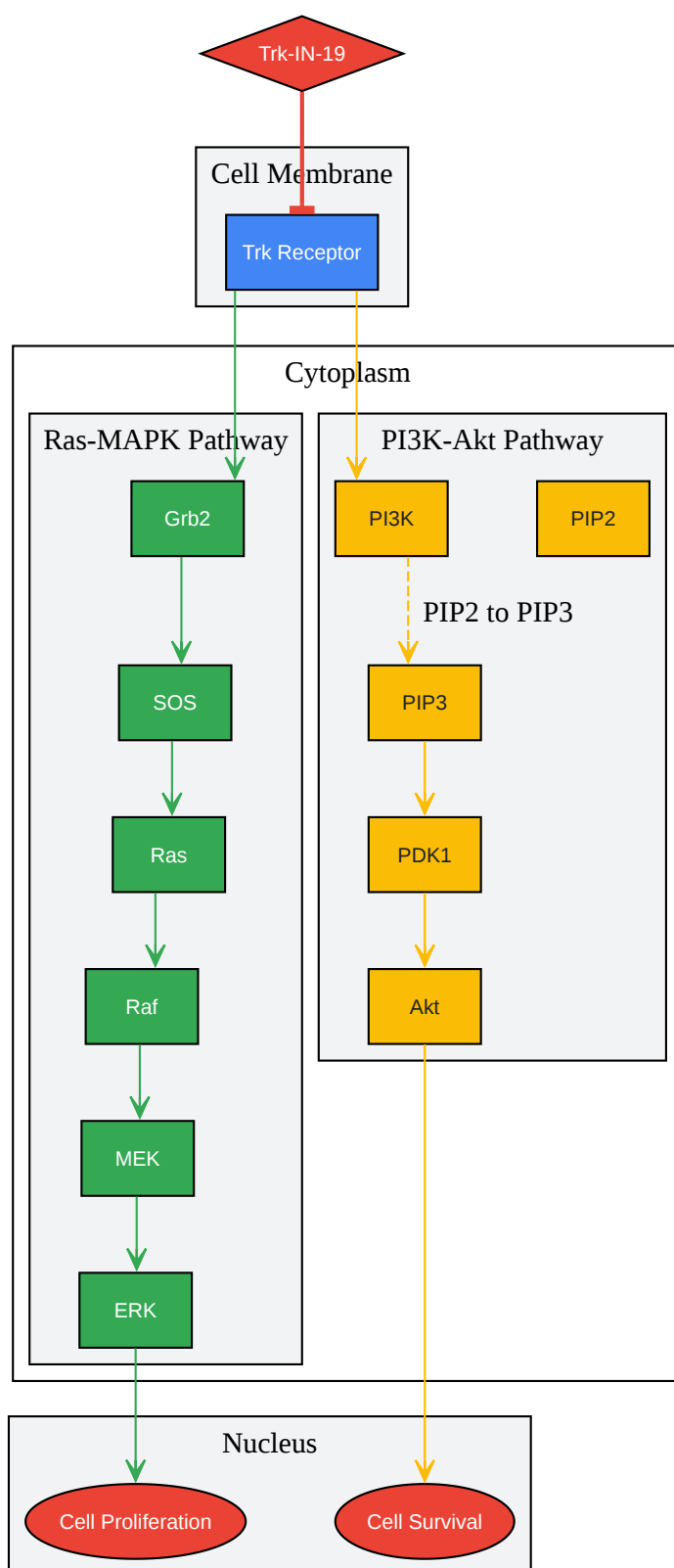
Target	IC50 (nM)
TrkA	1.1[1]
TrkA (G595R mutant)	5.3[1]

Table 2: Cellular Inhibitory Activity of **Trk-IN-19**

Cell Line	Fusion Protein	IC50 (nM)
Ba/F3	LMNA-NTRK1	41.7[1]
Ba/F3	LMNA-NTRK1 (G595R mutant)	336.6[1]

Signaling Pathways

Trk-IN-19 exerts its effects by inhibiting the phosphorylation of Trk receptors, thereby blocking downstream signaling cascades that are critical for cell proliferation and survival. The primary pathways affected are the Ras/MAPK and PI3K/Akt pathways.



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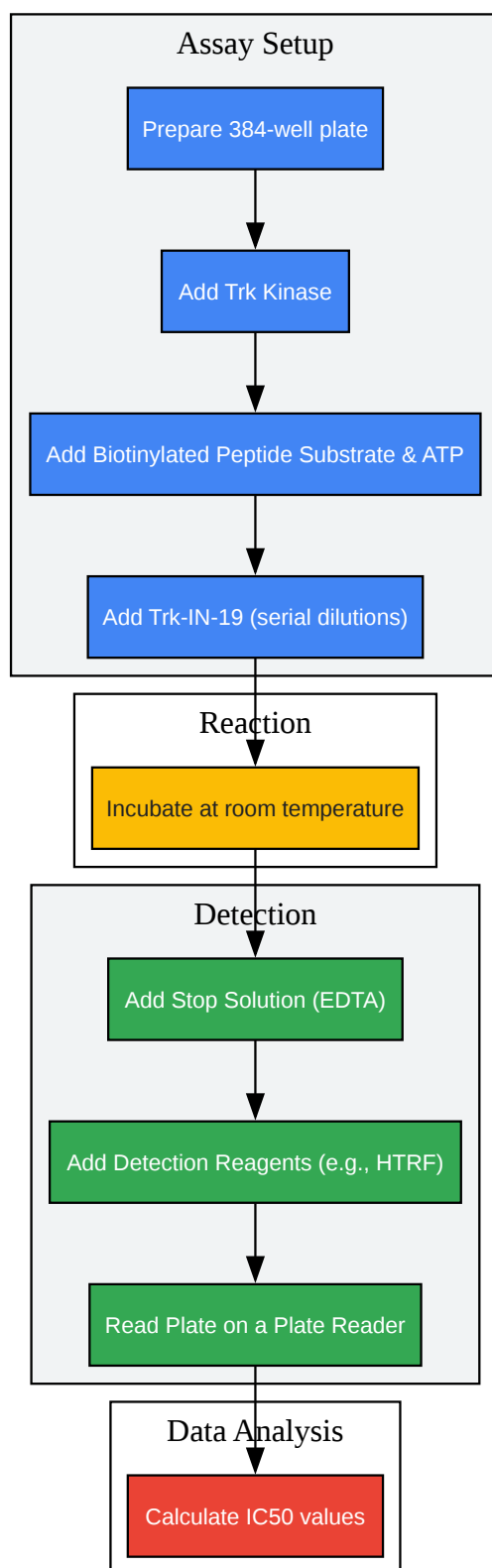
Figure 1. Inhibition of Trk Signaling by **Trk-IN-19**.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **Trk-IN-19**.

Kinase Activity Assay

The inhibitory activity of **Trk-IN-19** against TrkA and its G595R mutant was determined using a kinase activity assay. The general workflow for such an assay is outlined below.



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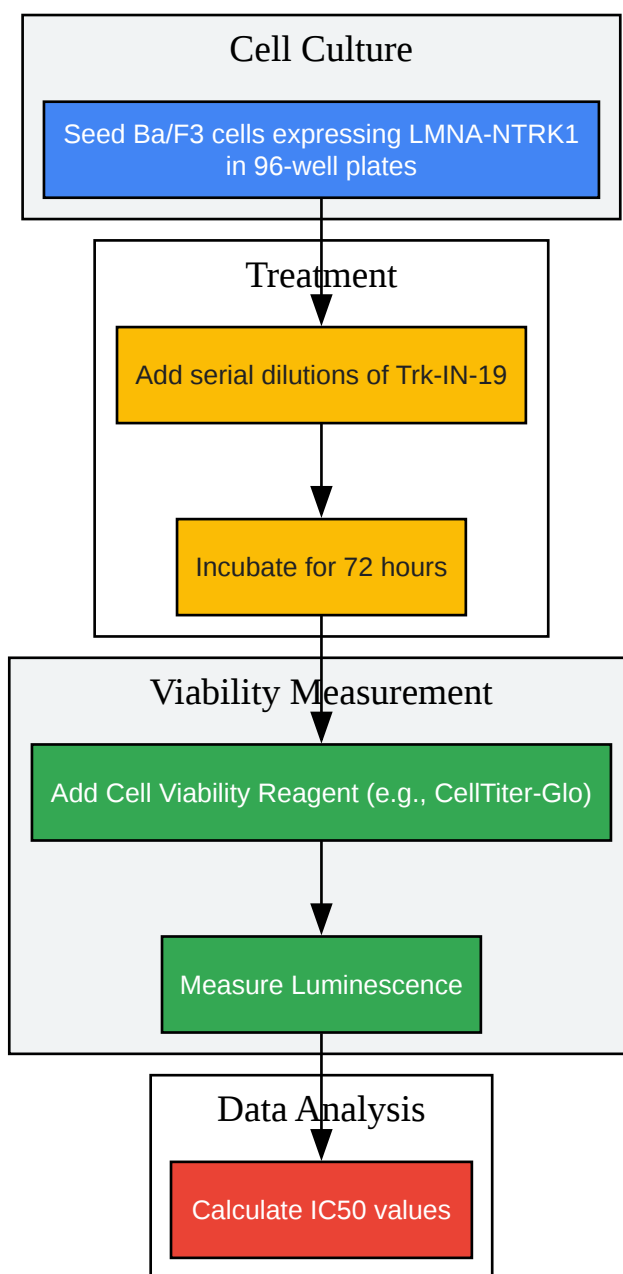
Figure 2. General Workflow for a Kinase Inhibition Assay.

Protocol Details:

- **Plate Preparation:** Assays are typically performed in low-volume 384-well plates.
- **Reagent Addition:** Recombinant Trk kinase (e.g., TrkA or TrkA G595R), a biotinylated peptide substrate, and ATP are added to the wells.
- **Inhibitor Addition:** **Trk-IN-19** is added in a series of dilutions to determine the dose-response relationship.
- **Incubation:** The reaction is allowed to proceed at room temperature for a specified period (e.g., 60 minutes).
- **Stopping the Reaction:** The kinase reaction is terminated by the addition of a stop solution, typically containing EDTA to chelate magnesium ions required for kinase activity.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be achieved using various detection technologies, such as Homogeneous Time-Resolved Fluorescence (HTRF), which measures the energy transfer between a donor and an acceptor molecule brought into proximity by the biotinylated phosphorylated substrate and a phosphorylation-specific antibody.
- **Data Analysis:** The signal is plotted against the inhibitor concentration, and the IC₅₀ value is calculated using a suitable curve-fitting model.

Cellular Proliferation Assay

The effect of **Trk-IN-19** on the proliferation of cancer cells harboring Trk fusions was assessed using a cell viability assay.



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Figure 3. Workflow for a Cell Proliferation Assay.

Protocol Details:

- **Cell Seeding:** Ba/F3 cells, which are dependent on the expressed fusion protein for survival and proliferation, are seeded into 96-well plates at an appropriate density.

- **Compound Treatment:** The cells are treated with a range of concentrations of **Trk-IN-19**.
- **Incubation:** The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
- **Viability Assessment:** Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
- **Data Analysis:** The luminescence signal is measured and normalized to untreated controls. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined by fitting the data to a dose-response curve.

Conclusion

Trk-IN-19 (Compound I-10) is a highly potent inhibitor of TrkA, including the clinically relevant G595R mutant. It demonstrates significant anti-proliferative activity in cellular models driven by Trk fusion proteins. The detailed experimental protocols and an understanding of the signaling pathways it modulates provide a solid foundation for further preclinical and clinical investigation of this compound as a potential therapeutic agent for cancers harboring NTRK gene fusions. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in in vivo models.

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References

- 1. medchemexpress.com [medchemexpress.com]
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